6,7-Dimethoxy-4-methyl-chroman-2-one 6,7-Dimethoxy-4-methyl-chroman-2-one
Brand Name: Vulcanchem
CAS No.: 104665-63-6
VCID: VC20742385
InChI: InChI=1S/C12H14O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h5-7H,4H2,1-3H3
SMILES: CC1CC(=O)OC2=CC(=C(C=C12)OC)OC
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

6,7-Dimethoxy-4-methyl-chroman-2-one

CAS No.: 104665-63-6

Cat. No.: VC20742385

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-4-methyl-chroman-2-one - 104665-63-6

CAS No. 104665-63-6
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name 6,7-dimethoxy-4-methyl-3,4-dihydrochromen-2-one
Standard InChI InChI=1S/C12H14O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h5-7H,4H2,1-3H3
Standard InChI Key KVCHQKXKFSGHIK-UHFFFAOYSA-N
SMILES CC1CC(=O)OC2=CC(=C(C=C12)OC)OC
Canonical SMILES CC1CC(=O)OC2=CC(=C(C=C12)OC)OC

Chemical Structure and Properties

6,7-Dimethoxy-4-methyl-chroman-2-one possesses a unique chemical structure that contributes to its stability and biological activities. The compound features a chroman structure with specific substitution patterns that influence its physicochemical properties.

Structural Characteristics

The chemical structure of 6,7-Dimethoxy-4-methyl-chroman-2-one consists of a benzene ring fused with a pyrone ring (forming the chroman core), with two methoxy groups at positions 6 and 7, and a methyl group at position 4. This arrangement confers specific properties to the molecule that are relevant to its biological activity and potential applications.

Physicochemical Properties

The compound possesses the following key physicochemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₄O₄
Molecular Weight222.24 g/mol
CAS Number104665-63-6
IUPAC Name6,7-dimethoxy-4-methyl-3,4-dihydrochromen-2-one
Standard InChIInChI=1S/C12H14O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h5-7H,4H2,1-3H3
Standard InChIKeyKVCHQKXKFSGHIK-UHFFFAOYSA-N
SMILESCC1CC(=O)OC2=CC(=C(C=C12)OC)OC

The presence of methoxy groups in the structure enhances the compound's solubility in various organic solvents and contributes to its stability . The carbonyl group in the pyrone ring serves as a hydrogen bond acceptor, which may influence the compound's interactions with biological macromolecules such as proteins and enzymes.

Synthesis Methods

The synthesis of 6,7-Dimethoxy-4-methyl-chroman-2-one can be achieved through various methods, each with its own advantages and limitations. Understanding these synthetic routes is crucial for researchers seeking to produce this compound for further studies or applications.

Laboratory Synthesis

The laboratory-scale synthesis of 6,7-Dimethoxy-4-methyl-chroman-2-one typically involves the condensation of appropriately substituted phenolic compounds with β-ketoesters under specific reaction conditions. The synthesis generally follows these steps:

  • Preparation of the starting materials, typically involving 3,4-dimethoxyphenol

  • Condensation reaction with a suitable β-ketoester

  • Cyclization to form the chroman ring structure

  • Purification of the final product

These reactions often require careful control of temperature, pH, and reaction time to achieve optimal yields and purity.

Industrial Production

For larger-scale production, the synthetic methods are typically optimized to ensure efficiency, cost-effectiveness, and environmental sustainability. Industrial production methods may involve:

  • Use of catalysts to enhance reaction rates and selectivity

  • Continuous flow processes rather than batch reactions

  • Temperature control and pressure systems for optimized conditions

  • Advanced purification techniques such as recrystallization or chromatography

These industrial methods aim to maximize yield while minimizing waste and environmental impact, making the compound more accessible for research and commercial applications.

Biological Activities

6,7-Dimethoxy-4-methyl-chroman-2-one exhibits a range of biological activities that have been documented in scientific literature. These activities form the basis for its potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of coumarins, including 6,7-Dimethoxy-4-methyl-chroman-2-one, demonstrate promising anticancer activities. These effects are believed to be mediated through multiple mechanisms, including:

  • Inhibition of cell proliferation in various cancer cell lines

  • Induction of apoptosis (programmed cell death) in cancer cells

  • Anti-angiogenic effects that limit tumor blood vessel formation

  • Modulation of key signaling pathways involved in cancer progression

The anticancer potential of this compound makes it a candidate for further development as a potential chemotherapeutic agent or as a lead compound for the development of more potent derivatives.

Antioxidant Properties

Coumarin derivatives, including 6,7-Dimethoxy-4-methyl-chroman-2-one, have been noted for their antioxidant properties . These properties can protect cells from oxidative stress, which is implicated in various pathological conditions, including:

  • Aging and age-related diseases

  • Cardiovascular diseases

  • Neurodegenerative disorders

  • Inflammatory conditions

The antioxidant activity of the compound is attributed to its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA.

Acetylcholinesterase Inhibition

Certain derivatives of the compound, such as AP2238, have been shown to bind to both anionic sites of human acetylcholinesterase (AChE) . This dual binding allows for simultaneous inhibition of the catalytic and amyloid-β pro-aggregating activities of AChE, which may have implications for the treatment of Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits and amyloid plaque formation.

Applications

Based on its chemical properties and biological activities, 6,7-Dimethoxy-4-methyl-chroman-2-one has potential applications in various fields, particularly in pharmaceuticals and food industries.

Pharmaceutical Applications

The diverse biological activities of 6,7-Dimethoxy-4-methyl-chroman-2-one suggest several potential pharmaceutical applications:

  • Anticancer agents: The compound's demonstrated anticancer properties make it a candidate for the development of novel chemotherapeutic drugs.

  • Antioxidant supplements: Its antioxidant properties could be harnessed for the development of nutraceuticals aimed at preventing oxidative stress-related conditions .

  • Neuroprotective agents: The ability of certain derivatives to inhibit acetylcholinesterase suggests potential applications in the treatment of neurodegenerative disorders, particularly Alzheimer's disease .

  • Anti-inflammatory drugs: The compound's potential anti-inflammatory properties could be exploited for the development of novel anti-inflammatory medications .

Food Industry Applications

In the food industry, 6,7-Dimethoxy-4-methyl-chroman-2-one may find applications as:

  • Food preservatives: The antioxidant properties of the compound could be utilized to prevent food oxidation and extend shelf life.

  • Flavor enhancers: Coumarins are known for their pleasant odor and taste, which could be exploited in food flavoring.

  • Functional food ingredients: The compound could be incorporated into functional foods designed to provide health benefits beyond basic nutrition.

Research Findings and Future Directions

Current Research Status

Current research on 6,7-Dimethoxy-4-methyl-chroman-2-one is focused on:

  • Elucidating the mechanisms underlying its biological activities

  • Developing more potent and selective derivatives

  • Exploring novel therapeutic applications

  • Evaluating its safety profile and potential toxicity

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the basic structure of 6,7-Dimethoxy-4-methyl-chroman-2-one affect its biological activities. These studies have led to the development of derivatives with enhanced potency and selectivity for specific biological targets .

Structural ModificationEffect on Activity
Modification of methoxy groupsAltered lipophilicity and membrane penetration
Substitution at position 3Enhanced binding to specific enzymes
Modification of the lactone ringAltered stability and pharmacokinetic properties
Introduction of additional functional groupsTarget-specific binding and activity

Future Research Directions

Future research on 6,7-Dimethoxy-4-methyl-chroman-2-one may focus on:

  • Development of more selective and potent derivatives for specific therapeutic applications

  • Clinical evaluation of promising derivatives

  • Exploration of novel delivery systems to enhance bioavailability

  • Investigation of synergistic effects with other therapeutic agents

  • Computational studies to predict structure-activity relationships and guide rational drug design

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